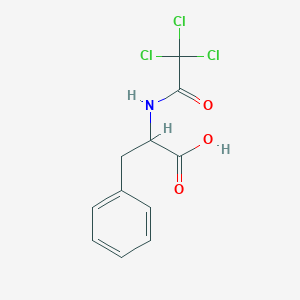
N-(trichloroacetyl)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trichloroacetyl)phenylalanine is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of phenylalanine. It has a molecular formula of C11H10Cl3NO3 and a molecular weight of 310.56 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.
Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.
Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Requires acylating agents and catalysts such as pyridine.
Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Phenylalanine and trichloroacetic acid.
Substitution: N-acylphenylalanine derivatives.
Reduction: Reduced acyl derivatives of phenylalanine.
Wissenschaftliche Forschungsanwendungen
N-(trichloroacetyl)phenylalanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylphenylalanine: Similar structure but with an acetyl group instead of a trichloroacetyl group.
N-benzoylphenylalanine: Contains a benzoyl group instead of a trichloroacetyl group.
N-formylphenylalanine: Features a formyl group in place of the trichloroacetyl group.
Uniqueness
N-(trichloroacetyl)phenylalanine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming covalent bonds with proteins. This makes it particularly useful in applications requiring strong and specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
15167-27-8 |
|---|---|
Molekularformel |
C11H10Cl3NO3 |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
XTCXBOHYWZUZJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


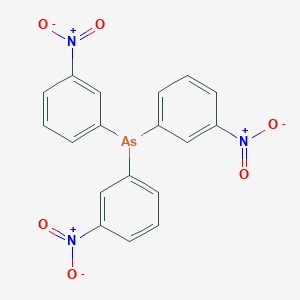

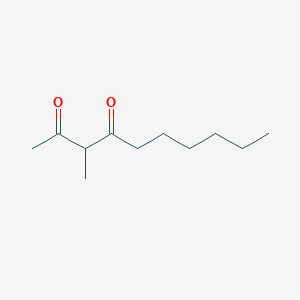
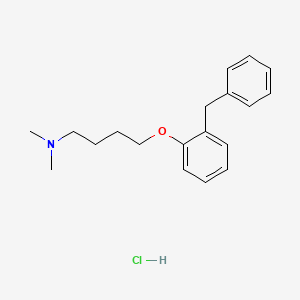
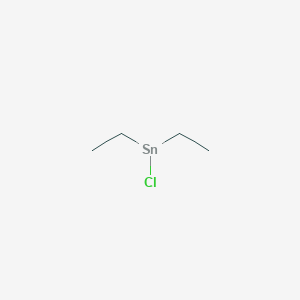
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
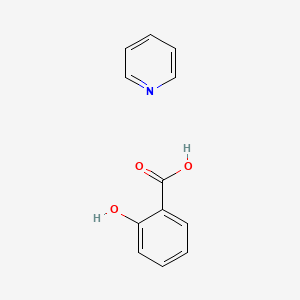

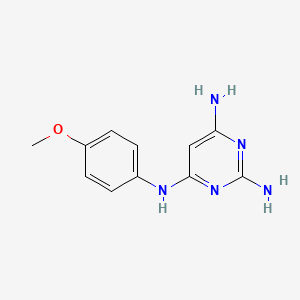
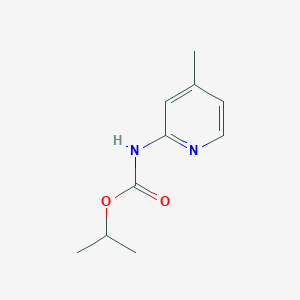
methanol](/img/structure/B14722152.png)
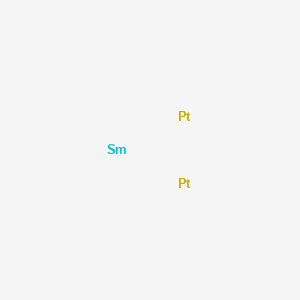
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

